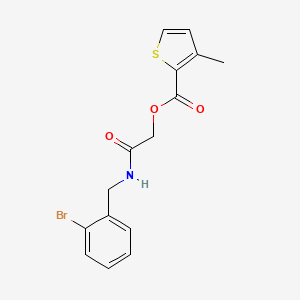

![molecular formula C13H15N3O B2863597 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2201162-88-9](/img/structure/B2863597.png)

2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. For instance, certain quinazolinone compounds have shown promise in photo-disruptive studies against plasmid DNA, which could be leveraged for developing novel cancer therapies .

Antibacterial and Antimicrobial Applications

The structural complexity of quinazolinones allows them to act against resistant strains of bacteria. Research has indicated that these compounds can be effective in combating bacterial infections, with some derivatives showing significant antibacterial activities .

Anti-inflammatory and Analgesic Effects

Due to their chemical structure, quinazolinones can exhibit anti-inflammatory and analgesic effects. This makes them useful in the development of new medications for treating pain and inflammation-related conditions .

Anticonvulsant and Anti-Parkinsonism

These compounds have been reported to possess anticonvulsant properties, which could be beneficial in the treatment of epilepsy and other seizure disorders. Additionally, some quinazolinone derivatives have shown potential in anti-Parkinsonism applications .

Antifungal Activity

Quinazolinones have demonstrated antifungal properties, suggesting their use in treating fungal infections. Their mode of action typically involves disrupting the fungal cell membrane or interfering with essential enzymes .

Sedative and Hypnotic Effects

Some quinazolinone derivatives are known to induce sedation and can be used as hypnotics. This application is particularly relevant in the development of treatments for insomnia and other sleep disorders .

Antimalarial Activity

The antimalarial potential of quinazolinones is another area of interest. They have been found to inhibit the growth of malaria parasites, offering a pathway for creating new antimalarial drugs .

Direcciones Futuras

The future directions for the study of “2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and biological activities. This could potentially lead to the development of novel therapeutic agents .

Mecanismo De Acción

Target of Action

The primary targets of 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol are likely to be bacterial cells, particularly those of the species Pseudomonas aeruginosa . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity .

Mode of Action

The compound interacts with its bacterial targets by inhibiting biofilm formation, a process regulated by the quorum sensing system . It also decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Furthermore, it curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together .

Biochemical Pathways

The compound affects the biochemical pathways related to biofilm formation and virulence factor production in Pseudomonas aeruginosa . By inhibiting these pathways, it impedes the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

Like other quinazolinone derivatives, it is expected to have a favorable safety profile on human cell lines

Result of Action

The result of the compound’s action is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s pathogenicity and invasion potential .

Action Environment

The action of 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol is influenced by environmental factors. For instance, the compound’s antimicrobial activity may be affected by the presence of other microbial species, the pH of the environment, and the availability of nutrients

Propiedades

IUPAC Name |

2-[methyl(quinazolin-4-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-16(11-6-7-12(11)17)13-9-4-2-3-5-10(9)14-8-15-13/h2-5,8,11-12,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHORBIWFTPOSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1O)C2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2863515.png)

![N-(2,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863516.png)

![(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2863521.png)

![4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2863523.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone](/img/structure/B2863526.png)

![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)

![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)